5-Iodopyridazin-4-ol: Structural Dynamics and Palladium-Catalyzed Cross-Coupling Methodologies
5-Iodopyridazin-4-ol: Structural Dynamics and Palladium-Catalyzed Cross-Coupling Methodologies
Executive Summary
5-Iodopyridazin-4-ol (tautomerically known as 5-iodo-1H-pyridazin-4-one ) is a highly specialized halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The strategic placement of the iodine atom at the C5 position on the electron-deficient pyridazine ring makes it a prime candidate for transition-metal-catalyzed cross-coupling reactions. However, the adjacent hydroxyl/oxo functionality introduces complex coordination chemistry that can severely impede catalytic efficiency if not properly managed[2].
This technical guide explores the physicochemical properties, mechanistic causality, and field-proven experimental protocols for functionalizing 5-iodopyridazin-4-ol, providing researchers with a self-validating framework for complex heterocycle synthesis.
Physicochemical Properties & Structural Analysis
The reactivity of 5-iodopyridazin-4-ol is dictated by the strong electron-withdrawing nature of the two adjacent nitrogen atoms in the diazine ring, which highly activates the C-I bond toward oxidative addition.
Quantitative Data Summary
Below is a consolidated table of the core physicochemical and spectrometric properties used for the identification and validation of this compound[1],[3].
| Property | Value / Identifier |
| Molecular Formula | C₄H₃IN₂O |
| Monoisotopic Mass | 221.92902 Da |
| SMILES String | C1=C(C(=O)C=NN1)I |
| InChIKey | NFWSGBYBQDLHDE-UHFFFAOYSA-N |
| Exact Mass [M+H]⁺ | 222.93630 m/z |
| Exact Mass [M-H]⁻ | 220.92174 m/z |
| Predicted CCS ([M+H]⁺) | 123.8 Ų |
Tautomerism and Electronic Effects
In solution, 5-iodopyridazin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 5-iodo-1H-pyridazin-4-one. While the electron-deficient pyridazine core lowers the activation energy required for the cleavage of the C-I bond by Pd(0), the presence of a free -OH or -NH proton acts as a competitive chelating agent. Unprotected iodopyridazinones frequently coordinate directly to the palladium center, forming insoluble, inactive polymeric complexes that poison the catalyst and halt the reaction[2].
Tautomeric equilibrium and the necessity of protection for Pd(0) activation.
Mechanistic Causality in Cross-Coupling
To successfully execute Heck, Stille, Suzuki, or Sonogashira couplings on 5-iodopyridazinones, the acidic proton must be masked. Studies on structurally analogous iodopyridazinones demonstrate that cross-coupling of N-unprotected derivatives proceeds with exceptionally low success rates[2].
The Causality of Protection: Introducing a hydroxymethyl group (via formaldehyde) or a benzyl group prevents the nitrogen/oxygen heteroatoms from acting as bidentate ligands. This forces the palladium catalyst to interact exclusively with the activated C-I bond. The hydroxymethyl fragment is particularly useful as it allows for efficient one-pot formation of 5-substituted pyridazines and can be easily cleaved post-reaction[2].
Furthermore, the choice of solvent plays a critical role in the stability of the catalytic cycle. Recent methodologies highlight the use of Propylene Carbonate (PC) as a sustainable, highly polar aprotic solvent. PC effectively stabilizes Pd nanoparticles (1–5 nm diameter) generated in situ, preventing catalyst aggregation and facilitating rapid transmetalation during Suzuki-Miyaura reactions[4].
Experimental Workflows: Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each intermediate step before proceeding.
Protocol A: Hydroxymethyl Protection of 5-Iodopyridazin-4-ol
Objective: Mask the tautomeric proton to prevent Pd-catalyst poisoning[2].
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Reaction Setup: Dissolve 5-iodopyridazin-4-ol (1.0 equiv, 10 mmol) in 20 mL of ethanol. Add 37% aqueous formaldehyde (5.0 equiv) and a catalytic amount of K₂CO₃ (0.1 equiv).
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Execution: Heat the mixture to 60°C for 4 hours under a nitrogen atmosphere.
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Self-Validation (In-Process): Monitor the reaction via TLC (eluent: 10% MeOH in DCM). The starting material (highly polar, Rf ~0.2) must be completely consumed, replaced by a distinct, less polar spot (Rf ~0.5).
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Quench & Isolate: Concentrate the mixture in vacuo, dilute with water, and extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over Na₂SO₄.
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Self-Validation (Analytical): Perform LC-MS on the crude solid. The characteristic starting mass of m/z 222.9 [M+H]⁺ must be absent, replaced by the hydroxymethyl adduct mass at m/z 252.9 [M+H]⁺.
Protocol B: Sustainable Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation at the C5 position using a green solvent system[4].
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Reaction Setup: In an oven-dried Schlenk flask, combine the protected 5-iodopyridazine (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Catalyst & Solvent: Add Propylene Carbonate (PC) to achieve a 0.2 M concentration. Degas the solution via three freeze-pump-thaw cycles. Add Pd(PPh₃)₄ (0.05 equiv) under positive nitrogen flow.
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Execution: Heat the reaction to 90°C for 6 hours. The high polarity of PC stabilizes the active Pd(0) species, ensuring efficient transmetalation[4].
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Self-Validation (In-Process): Extract a 50 µL aliquot, dilute in MeOH, and analyze via UPLC. Confirm the disappearance of the C-I starting material peak.
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Workup & Deprotection: Partition the mixture between water and EtOAc (PC partitions into the aqueous layer). Treat the concentrated organic crude with 1M HCl in MeOH at 50°C for 2 hours to cleave the hydroxymethyl protecting group.
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Self-Validation (Analytical): ¹H-NMR (DMSO-d₆) must show the disappearance of the C5-Iodine adjacent singlet (typically ~8.2 ppm) and the emergence of new aromatic multiplets corresponding to the coupled aryl group.
Suzuki-Miyaura catalytic cycle workflow for functionalizing 5-iodopyridazines.
References
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PubChemLite - 5-iodopyridazin-4-ol (C4H3IN2O) . uni.lu. 1
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Building Blocks Catalogue October 2022 . namiki-s.co.jp. 3
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Pyridazine Derivatives. Part 39. Reactivity of 5-Iodopyridazin-3(2H)-ones in Palladium-Catalyzed Reactions . Academia.edu / Tetrahedron. 2
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Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction . PMC / NIH.gov.4
